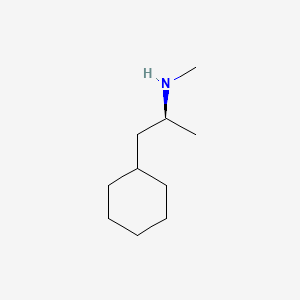

Levopropylhexedrine

Description

Structure

3D Structure

Properties

CAS No. |

6192-97-8 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(2S)-1-cyclohexyl-N-methylpropan-2-amine |

InChI |

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m0/s1 |

InChI Key |

JCRIVQIOJSSCQD-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CC1CCCCC1)NC |

Canonical SMILES |

CC(CC1CCCCC1)NC |

Origin of Product |

United States |

Foundational & Exploratory

Levopropylhexedrine's Interaction with Monoamine Transporters: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropylhexedrine, the levorotatory enantiomer of propylhexedrine (B1218579), is a sympathomimetic amine utilized primarily as a nasal decongestant. While its clinical application is well-established, a detailed, publicly available, quantitative analysis of its specific interactions with the primary monoamine transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—is notably scarce in current literature. This guide synthesizes the generally understood mechanism of action for its parent compound, racemic propylhexedrine, and provides a framework for the experimental evaluation of this compound's specific transporter affinities and functional effects. Propylhexedrine is known to act as a monoamine releasing agent, a mechanism it shares with other psychostimulants, by reversing the direction of transporter flow.[1][2] This document outlines the putative signaling pathways involved and details the experimental protocols necessary to elucidate the precise quantitative pharmacology of this compound.

Introduction

This compound is the more biologically active stereoisomer of the chiral compound propylhexedrine.[3] Structurally related to methamphetamine, its primary divergence is the substitution of a cyclohexyl group for the phenyl ring, which is believed to reduce its ability to cross the blood-brain barrier compared to amphetamines.[3] The pharmacological effects of propylhexedrine are attributed to its interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][4] This is achieved primarily through transporter-mediated release, a process distinct from simple reuptake inhibition.[4] Additionally, propylhexedrine is reported to inhibit the vesicular monoamine transporter 2 (VMAT2), further contributing to cytosolic monoamine levels.[3] Agonism at the trace amine-associated receptor 1 (TAAR1) is another key aspect of its mechanism, initiating a signaling cascade that modulates transporter function.[3]

Putative Mechanism of Action on Monoamine Transporters

The principal mechanism of action of propylhexedrine, and by extension this compound, is the induction of monoamine efflux through a reversal of the normal transporter function.[1][2] This process is distinct from that of reuptake inhibitors, which merely block the transporter's ability to clear neurotransmitters from the synapse.

Transporter-Mediated Efflux

This compound is believed to be a substrate for DAT, NET, and SERT. Upon binding to the transporter, it is translocated into the presynaptic terminal. This action, coupled with interactions with intracellular machinery, is thought to induce a conformational change in the transporter, causing it to transport monoamines from the cytosol into the synaptic cleft.[4]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Propylhexedrine has been reported to inhibit VMAT2.[3] This transporter is responsible for sequestering cytosolic monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to an accumulation of monoamines in the cytoplasm, thereby increasing the available pool for transporter-mediated efflux.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Like other amphetamine-related compounds, propylhexedrine is an agonist at TAAR1.[3] TAAR1 activation initiates downstream signaling cascades, including the activation of protein kinase A (PKA) and protein kinase C (PKC).[3] These kinases can phosphorylate the monoamine transporters, particularly DAT, which can lead to non-competitive reuptake inhibition and, in the case of PKC, promote transporter reversal and dopamine efflux.[3]

Quantitative Data on Monoamine Transporter Interactions

A comprehensive search of the scientific literature did not yield specific quantitative data (i.e., Ki, IC50, or EC50 values) for the binding affinity, reuptake inhibition, or release potency of this compound at the dopamine, norepinephrine, and serotonin transporters. The available data primarily pertains to the racemic mixture of propylhexedrine or related compounds. To facilitate future research, the following table is provided as a template for the presentation of such data once it becomes available.

| Compound | Transporter | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |

| This compound | DAT | Binding Affinity | ||||

| Uptake Inhibition | ||||||

| Neurotransmitter Release | ||||||

| NET | Binding Affinity | |||||

| Uptake Inhibition | ||||||

| Neurotransmitter Release | ||||||

| SERT | Binding Affinity | |||||

| Uptake Inhibition | ||||||

| Neurotransmitter Release |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the quantitative interaction of this compound with monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.

4.1.1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured to confluence.

-

Cells are harvested and homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[5]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 20-50 µg per well.[5]

4.1.2. Binding Assay Protocol:

-

In a 96-well microplate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[5]

-

Non-specific Binding: 50 µL of a high concentration of a known selective inhibitor for the respective transporter (e.g., 10 µM benztropine (B127874) for DAT, 1 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT), 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[5]

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

-

-

Commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT, at a final concentration approximately equal to their Kd value.[5]

-

The plate is incubated for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into nerve terminals (synaptosomes), providing an IC50 value for uptake inhibition.

4.2.1. Synaptosome Preparation:

-

Rodent brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET and SERT) is rapidly dissected and placed in ice-cold 0.32 M sucrose (B13894) buffer.[6]

-

The tissue is homogenized in a glass-Teflon homogenizer.[6]

-

The homogenate is centrifuged at low speed to remove larger cellular debris.[6]

-

The supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.[6]

-

The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).[6]

4.2.2. Uptake Assay Protocol:

-

Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

-

Uptake is initiated by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

The incubation continues for a short, linear uptake period (e.g., 5 minutes).

-

The reaction is terminated by rapid filtration over glass fiber filters and washing with ice-cold buffer.

-

The radioactivity trapped within the synaptosomes is measured by liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor or by conducting the assay at 0-4°C.

-

Data Analysis: The IC50 value is determined by plotting the percent inhibition of specific uptake against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Release Assays

These assays are used to measure the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes, providing an EC50 value for release.

4.3.1. Cell/Synaptosome Loading:

-

HEK293 cells expressing the transporter of interest or prepared synaptosomes are incubated with a radiolabeled monoamine until a steady-state level of accumulation is reached.

-

The cells/synaptosomes are then washed to remove excess extracellular radiolabel.

4.3.2. Release Assay Protocol:

-

The loaded cells/synaptosomes are resuspended in a physiological buffer.

-

Aliquots of the suspension are exposed to varying concentrations of this compound or vehicle.

-

At specified time points, samples are taken, and the cells/synaptosomes are rapidly separated from the supernatant by filtration or centrifugation.

-

The amount of radioactivity released into the supernatant and remaining in the cells/synaptosomes is quantified.

-

Data Analysis: Release is expressed as a percentage of the total pre-loaded radioactivity. The EC50 value is determined by plotting the percentage of release against the log concentration of this compound.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

References

Neurochemical Profile of Levopropylhexedrine versus Dextropropylhexedrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylhexedrine (B1218579), a synthetic cyclohexylalkylamine and structural analog of methamphetamine, is clinically used as a nasal decongestant and has a known potential for misuse. It exists as two stereoisomers: levopropylhexedrine ((S)-propylhexedrine) and dextropropylhexedrine ((R)-propylhexedrine). This technical guide provides a comprehensive overview of the neurochemical profiles of these two isomers, focusing on their interactions with monoamine transporters and vesicular monoamine transporter 2 (VMAT2). While it is widely reported that this compound is the more biologically active isomer, a notable scarcity of specific quantitative data directly comparing the two enantiomers at their molecular targets persists in the available scientific literature. This guide summarizes the current qualitative understanding, details relevant experimental methodologies, and provides visual representations of the pertinent neurochemical pathways.

Introduction

Propylhexedrine acts as a norepinephrine-dopamine releasing agent (NDRA), with additional effects on the serotonin (B10506) system.[1][2][3] Its mechanism of action involves the reversal of monoamine transporter flow and inhibition of the vesicular monoamine transporter 2 (VMAT2).[4][5] The stereochemistry of the molecule plays a crucial role in its pharmacological activity, with the levorotatory isomer, this compound, being considered the more pharmacologically active component.[2] This document aims to delineate the distinct neurochemical characteristics of this compound and dextropropylhexedrine.

Comparative Neurochemical Profile

Data Presentation

Due to the absence of specific quantitative comparative data for the individual enantiomers of propylhexedrine, the following table provides a qualitative summary of their reported activities at key neurochemical targets.

| Target | This compound (S-isomer) | Dextropropylhexedrine (R-isomer) | Reference |

| Dopamine (B1211576) Transporter (DAT) | Primary mediator of dopamine release | Less active than the levo-isomer | [1] |

| Norepinephrine (B1679862) Transporter (NET) | Primary mediator of norepinephrine release | Less active than the levo-isomer | [1] |

| Serotonin Transporter (SERT) | Interacts to cause serotonin release | Activity not well characterized, presumed to be less than the levo-isomer | [4][5] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Antagonist, leading to increased cytoplasmic monoamine levels | Activity not well characterized, presumed to be less than the levo-isomer | [4][5] |

Mechanism of Action and Signaling Pathways

Propylhexedrine's primary mechanism of action is to induce the non-exocytotic release of monoamine neurotransmitters from presynaptic neurons. This is achieved through a dual action:

-

Monoamine Transporter Reversal: Propylhexedrine binds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, causing them to reverse their direction of transport. Instead of reuptaking neurotransmitters from the synaptic cleft, they facilitate their efflux from the cytoplasm into the synapse.[3][5]

-

VMAT2 Inhibition: Propylhexedrine also antagonizes the vesicular monoamine transporter 2 (VMAT2).[4][5] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, propylhexedrine increases the cytoplasmic concentration of these neurotransmitters, further promoting their release via the reversed monoamine transporters.

The following diagram illustrates the proposed signaling pathway at a dopaminergic synapse.

Caption: Propylhexedrine's action at a dopaminergic synapse.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurochemical profile of compounds like this compound and dextropropylhexedrine.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of this compound and dextropropylhexedrine for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram (for SERT).

-

Test compounds: this compound and dextropropylhexedrine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and dextropropylhexedrine in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

-

To determine non-specific binding, a separate set of wells will contain a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Synaptosomal Uptake/Release Assays

These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter or to induce its release from presynaptic nerve terminals (synaptosomes).

Objective: To determine the potency (IC50 for uptake inhibition, EC50 for release) of this compound and dextropropylhexedrine at DAT, NET, and SERT.

Materials:

-

Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin.

-

Krebs-Ringer-HEPES buffer.

-

Test compounds: this compound and dextropropylhexedrine.

-

Selective uptake inhibitors for defining non-specific uptake (as in binding assays).

-

Scintillation cocktail and counter.

Procedure for Uptake Inhibition:

-

Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity retained by the synaptosomes.

-

Calculate the IC50 value for uptake inhibition.

Procedure for Release Assay:

-

Load synaptosomes with the radiolabeled neurotransmitter by incubating them together.

-

Wash the synaptosomes to remove extracellular radiolabel.

-

Resuspend the loaded synaptosomes in buffer and add varying concentrations of the test compound.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Pellet the synaptosomes by centrifugation.

-

Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).

-

Calculate the percentage of release and determine the EC50 value.

Caption: Workflow for a typical synaptosomal release assay.

Conclusion

This compound is the more pharmacologically active stereoisomer of propylhexedrine, primarily mediating the release of norepinephrine and dopamine. Both isomers are understood to interact with monoamine transporters and VMAT2. However, a significant gap exists in the scientific literature regarding specific quantitative data (Ki, IC50, EC50 values) that would allow for a precise comparison of the potencies of this compound and dextropropylhexedrine at these molecular targets. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the stereospecific neurochemical profiles of these compounds. Such data would be invaluable for a more complete understanding of their therapeutic effects and abuse potential, and for the development of safer and more effective sympathomimetic agents.

References

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurologic Deficits Following Oral Misuse of the Nasal Decongestant Propylhexedrine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. poison.org [poison.org]

In Vitro Characterization of Levopropylhexedrine at Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropylhexedrine, the levorotatory isomer of propylhexedrine, is a sympathomimetic amine known for its vasoconstrictive properties and is the active ingredient in the Benzedrex® nasal decongestant. Its mechanism of action is primarily attributed to its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the binding and functional activity of this compound at α₁, α₂, β₁, and β₂ adrenergic receptor subtypes. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats utilized in such characterization, supplemented with illustrative hypothetical data. Detailed signaling pathways for each major adrenergic receptor subtype and a representative experimental workflow are visualized to facilitate a deeper understanding of the pharmacological evaluation of this compound.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine.[1] They are broadly classified into α and β subtypes, each with further divisions (α₁, α₂, β₁, β₂, β₃). These receptors mediate a wide array of physiological responses, including smooth muscle contraction, cardiac function regulation, and metabolic processes. Consequently, they are significant targets for therapeutic agents.

This compound, as a sympathomimetic amine, is expected to exert its effects through direct or indirect activation of these receptors. At therapeutic doses, it functions as an adrenergic agonist, leading to vasoconstriction in the nasal mucosa and subsequent decongestion. At higher concentrations, it may also act as a norepinephrine-dopamine releasing agent. A thorough in vitro characterization is essential to elucidate its precise pharmacological profile, including its affinity and functional potency at various adrenergic receptor subtypes. This guide details the standard experimental procedures for such an evaluation.

Data Presentation: Adrenergic Receptor Binding and Functional Assays

Quantitative analysis of a compound's interaction with adrenergic receptors involves determining its binding affinity (Ki) and its functional potency (EC₅₀) and efficacy (Eₘₐₓ). This data is crucial for understanding its selectivity and potential therapeutic and off-target effects.

2.1. Radioligand Binding Affinity

Binding affinity is typically determined through competitive radioligand binding assays. These assays measure the ability of the test compound (this compound) to displace a known high-affinity radiolabeled ligand from the receptor. The results are expressed as the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that occupies 50% of the receptors at equilibrium.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of this compound at Human Adrenergic Receptors

| Adrenergic Receptor Subtype | Radioligand Used | Kᵢ of this compound (nM) |

| α₁ₐ | [³H]-Prazosin | 120 |

| α₁ᵦ | [³H]-Prazosin | 350 |

| α₁D | [³H]-Prazosin | 500 |

| α₂ₐ | [³H]-Rauwolscine | 900 |

| α₂ᵦ | [³H]-Rauwolscine | 1500 |

| α₂C | [³H]-Rauwolscine | 1100 |

| β₁ | [¹²⁵I]-Iodocyanopindolol | 85 |

| β₂ | [¹²⁵I]-Iodocyanopindolol | 45 |

2.2. Functional Activity

Functional assays measure the biological response initiated by the binding of a ligand to its receptor. For adrenergic receptors, common functional readouts include changes in intracellular second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP) for β-adrenergic receptors and inositol (B14025) phosphates or intracellular calcium for α₁-adrenergic receptors. For α₂-adrenergic receptors, inhibition of cAMP production is often measured. The data is typically presented as the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) relative to a standard full agonist.

Disclaimer: The following table contains hypothetical data for illustrative purposes.

Table 2: Hypothetical Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %) of this compound at Human Adrenergic Receptors

| Adrenergic Receptor Subtype | Functional Assay | EC₅₀ of this compound (nM) | Eₘₐₓ of this compound (%) |

| α₁ₐ | Inositol Phosphate Accumulation | 180 | 85 |

| α₂ₐ | cAMP Inhibition | >10,000 | N/A |

| β₁ | cAMP Accumulation | 150 | 70 |

| β₂ | cAMP Accumulation | 95 | 90 |

Experimental Protocols

Reproducible and accurate characterization of a compound's adrenergic activity relies on well-defined experimental protocols. The following sections detail the methodologies for radioligand binding and functional cAMP assays.

3.1. Radioligand Binding Assay (Competitive)

This protocol outlines the steps for determining the binding affinity of this compound for a specific adrenergic receptor subtype expressed in a recombinant cell line.

3.1.1. Materials

-

Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., α₁ₐ, β₂, etc.).

-

Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-Iodocyanopindolol for β).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding determinator (a high concentration of a non-labeled ligand, e.g., 10 µM phentolamine (B1677648) for α receptors, 1 µM propranolol (B1214883) for β receptors).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

3.1.2. Procedure

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well . Homogenize gently to ensure a uniform suspension.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand solution, and 100 µL membrane suspension.

-

Non-specific Binding: 50 µL non-specific binding determinator, 50 µL radioligand solution, and 100 µL membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL radioligand solution, and 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

3.2. Functional Assay: cAMP Accumulation

This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation of β-adrenergic receptors.

3.2.1. Materials

-

Whole cells expressing the human β-adrenergic receptor subtype of interest (e.g., β₁, β₂).

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

This compound stock solution.

-

Reference agonist (e.g., isoproterenol).

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

-

96-well cell culture plates.

3.2.2. Procedure

-

Cell Seeding: Seed the cells into 96-well plates and grow them to near confluency.

-

Pre-incubation: Aspirate the culture medium and wash the cells with stimulation buffer. Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of this compound or the reference agonist to the wells in triplicate. Include a vehicle control.

-

Stimulation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Terminate the stimulation by adding a lysis buffer provided in the cAMP assay kit. Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for this compound. Normalize the Eₘₐₓ to the response produced by the reference full agonist.

Signaling Pathways and Experimental Workflow Visualizations

4.1. Adrenergic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of α₁, α₂, β₁, and β₂ adrenergic receptors.

4.2. Experimental Workflow

The following diagram provides a high-level overview of the in vitro characterization workflow for a test compound like this compound at adrenergic receptors.

Conclusion

The in vitro characterization of this compound at adrenergic receptors is a critical step in fully understanding its pharmacological profile. The methodologies outlined in this guide, including radioligand binding assays and functional assessments of second messenger modulation, provide a robust framework for determining its affinity, potency, and efficacy at α and β adrenergic receptor subtypes. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the presented protocols and data formats serve as a standard for such investigations. The visualization of signaling pathways and experimental workflows further aids in the conceptualization and execution of these essential preclinical studies. A comprehensive in vitro characterization will ultimately provide valuable insights into the molecular mechanisms underlying the therapeutic effects and potential side effects of this compound.

References

Pharmacokinetics of Levopropylhexedrine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics of levopropylhexedrine in rodent models. This compound, the S-enantiomer of propylhexedrine (B1218579), is the more biologically active isomer. However, a significant portion of the available preclinical pharmacokinetic data has been generated for propylhexedrine, often as a racemic mixture. This document summarizes the key pharmacokinetic parameters, tissue distribution, and metabolic pathways of propylhexedrine in mice, which serves as a surrogate for understanding the likely in vivo behavior of this compound. Due to the limited availability of specific data for the this compound isomer, this guide also outlines best-practice experimental protocols for conducting future pharmacokinetic studies in rodents to address this knowledge gap. All quantitative data from cited literature is presented in tabular format for clarity, and experimental workflows are visualized using diagrams.

Introduction

This compound is a sympathomimetic amine that is the more biologically active stereoisomer of propylhexedrine.[1] Propylhexedrine is structurally similar to phenylethylamines, with the key difference being the substitution of an alicyclic cyclohexyl group for the aromatic phenyl group.[1] It is clinically used as a nasal decongestant. While the racemic mixture, (RS)-propylhexedrine, is the active ingredient in commercially available inhalers, the (S)-propylhexedrine, or this compound, is the enantiomer responsible for the desired pharmacological activity.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical rodent models is crucial for the development of new therapeutic applications and for assessing its safety profile.

This guide consolidates the available, albeit limited, pharmacokinetic data for propylhexedrine in rodent models and provides detailed, best-practice methodologies for future research in this area.

Pharmacokinetic Profile of Propylhexedrine in Mice

The most detailed in vivo pharmacokinetic data for propylhexedrine in a rodent model comes from a study in mice where the drug was administered both intravenously (i.v.) and orally (p.o.) as a component of the anticonvulsant barbexaclone, which is a salt of propylhexedrine and phenobarbital.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of propylhexedrine in mice following the administration of 66 mg/kg of barbexaclone.

| Parameter | Route of Administration | Value | Units | Reference |

| Half-life (t½ α) | Intravenous | 0.31 | hours | [2] |

| Half-life (t½ β) | Intravenous | 2.5 | hours | [2] |

| Volume of Distribution (Vd β) | Intravenous | 19.3 | L/kg | [2] |

| Bioavailability (F) | Oral vs. Intravenous | 0.37 | - | [2] |

Note: Cmax (maximum plasma concentration) and Tmax (time to reach maximum plasma concentration) were not provided in the available literature.

Tissue Distribution

Propylhexedrine has been shown to penetrate the blood-brain barrier rapidly and exhibit wide but unequal distribution in various tissues.[2] The rank order of tissue accumulation following intravenous administration in mice is as follows:

Lung = Kidney > Liver = Brain > Spleen > Heart > Skeletal Muscle [2]

Metabolism of Propylhexedrine

Propylhexedrine undergoes metabolic transformation through several pathways, including N-demethylation, C-oxidation, N-oxidation, dehydrogenation, and hydrolysis.[1] The known metabolites of propylhexedrine include:

-

Norpropylhexedrine

-

Cyclohexylacetoxime

-

Cyclohexylacetone

-

4-hydroxypropylhexedrine[1]

A proposed metabolic pathway for propylhexedrine is illustrated in the diagram below.

Metabolic Pathway of Propylhexedrine.

Proposed Experimental Protocols for Future Rodent Studies

Given the scarcity of specific pharmacokinetic data for this compound, the following section outlines detailed, best-practice methodologies for conducting such studies in rodent models.

Animal Model

-

Species: Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6, CD-1).

-

Sex: Male and/or female to assess for potential sex-based differences.

-

Age/Weight: Young adult animals (e.g., 8-10 weeks old) with weights within a specified range.

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water. Acclimatization for at least one week prior to the study is recommended.

Drug Formulation and Administration

-

Test Article: this compound (as a specified salt, e.g., hydrochloride).

-

Formulation: The drug should be dissolved in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol) for the intended route of administration. The formulation should be sterile for parenteral administration.

-

Dose Levels: At least three dose levels should be selected to assess dose proportionality.

-

Routes of Administration:

-

Intravenous (i.v.) bolus or infusion: To determine absolute bioavailability and intrinsic pharmacokinetic parameters.

-

Oral (p.o.) gavage: To assess oral absorption and bioavailability.

-

Blood Sampling

-

Method: Serial blood sampling from a cannulated vessel (e.g., jugular vein in rats) or sparse sampling from multiple animals at each time point (e.g., retro-orbital sinus or tail vein in mice).

-

Time Points: A sufficient number of time points should be selected to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases. A typical schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and immediately centrifuged to separate plasma. Plasma samples should be stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method is essential for the accurate quantification of this compound in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods for extracting the analyte from the plasma matrix.

-

Chromatography: Reversed-phase chromatography with a C18 column is typically used.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Validation: The method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Excretion Study

-

Sample Collection: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

-

Sample Processing: The total volume of urine and weight of feces should be recorded. Aliquots of urine and homogenized feces should be analyzed for the parent drug and its metabolites.

-

Quantification: The percentage of the administered dose excreted in urine and feces can then be calculated.

The following diagram illustrates a typical experimental workflow for a rodent pharmacokinetic study.

Rodent Pharmacokinetic Study Workflow.

Conclusion and Future Directions

The available pharmacokinetic data for propylhexedrine in mice provides a foundational understanding of its in vivo disposition. However, the lack of specific data for this compound represents a significant knowledge gap. Future research should prioritize conducting well-designed pharmacokinetic studies in rodent models using the specific this compound isomer. Such studies, following the detailed protocols outlined in this guide, will be instrumental in accurately defining the ADME properties of this biologically active enantiomer, thereby supporting its further development and ensuring a comprehensive understanding of its safety and efficacy. Key areas for future investigation include a definitive characterization of all major metabolites and a thorough assessment of the excretion balance.

References

Levopropylhexedrine Metabolism and Metabolite Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropylhexedrine, the levorotatory isomer of propylhexedrine (B1218579), is a sympathomimetic amine used as a nasal decongestant. While its clinical use is well-established, a comprehensive understanding of its metabolic fate is crucial for safety assessment, drug development, and forensic analysis. This technical guide provides an in-depth overview of the metabolism of this compound, the identification of its major metabolites, and the analytical methodologies employed for their quantification in biological matrices. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is the active S-isomer of propylhexedrine, a volatile sympathomimetic amine structurally related to methamphetamine.[1] It is commercially available in over-the-counter nasal inhalers for the temporary relief of nasal congestion.[1][2] Unlike its racemic parent compound, amphetamine, which was formerly used in inhalers, propylhexedrine has a cyclohexyl group instead of a phenyl ring, which is believed to reduce its central nervous system stimulant effects and abuse potential.[1] However, cases of abuse and toxicity have been reported, making the study of its metabolism and detection critical.[2][3][4][5]

This guide details the metabolic pathways of this compound, summarizes the identified metabolites, and presents detailed experimental protocols for their extraction and analysis from biological samples.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver and involves a series of Phase I reactions.[6] The major metabolic routes include N-demethylation, C-oxidation (hydroxylation) of the cyclohexyl ring, N-oxidation, dehydrogenation, and hydrolysis.[7] These pathways lead to the formation of several key metabolites that are subsequently excreted in the urine.

The metabolic cascade is initiated by cytochrome P450 (CYP450) enzymes, although the specific isozymes involved have not been fully elucidated in the available literature. The primary metabolic transformations are illustrated in the diagram below.

Identified Metabolites

The primary metabolites of this compound identified in human urine are:

-

Norpropylhexedrine: Formed via N-demethylation of the parent compound. This is a major metabolite.

-

cis- and trans-4-Hydroxypropylhexedrine: Resulting from the hydroxylation of the cyclohexyl ring at the 4-position.

-

Cyclohexylacetoxime: A product of further metabolism of norpropylhexedrine.

-

Cyclohexylacetone: Formed from the hydrolysis of cyclohexylacetoxime.

Quantitative Analysis of this compound and its Metabolites

While the metabolites of propylhexedrine have been identified, comprehensive quantitative data in human biological fluids are not extensively available in the public literature. The following tables are representative of how such data would be presented and are based on typical concentration ranges observed for similar xenobiotics. These are hypothetical values for illustrative purposes.

Table 1: Hypothetical Urinary Concentrations of this compound and Metabolites Following a Single Therapeutic Dose

| Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) |

| This compound | 50 - 500 | 200 |

| Norpropylhexedrine | 100 - 1000 | 450 |

| 4-Hydroxypropylhexedrine | 20 - 200 | 80 |

| Cyclohexylacetoxime | 5 - 50 | 20 |

| Cyclohexylacetone | < 10 | 5 |

Table 2: Hypothetical Plasma Concentrations of this compound and Norpropylhexedrine

| Analyte | Cmax (ng/mL) | Tmax (h) |

| This compound | 10 - 50 | 1 - 2 |

| Norpropylhexedrine | 5 - 25 | 2 - 4 |

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of this compound and its metabolites from biological matrices. These protocols are based on established methods for related amphetamine-type compounds and are adaptable for this specific application.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine

This protocol describes a standard LLE procedure for the extraction of basic drugs like this compound and its metabolites from a urine matrix.

Materials:

-

Urine sample

-

Internal Standard (e.g., d5-amphetamine)

-

5 M Sodium Hydroxide (NaOH)

-

Extraction Solvent: Ethyl Acetate (B1210297) or a mixture of Chloroform and Isopropanol (9:1, v/v)

-

Anhydrous Sodium Sulfate (B86663)

-

Conical centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

GC-MS vials

Procedure:

-

Pipette 2 mL of the urine sample into a 15 mL conical centrifuge tube.

-

Add the internal standard solution.

-

Add 0.5 mL of 5 M NaOH to basify the sample to a pH > 10.

-

Add 5 mL of the extraction solvent.

-

Cap the tube and vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive technique for the analysis of volatile compounds like this compound and its metabolites. Derivatization is often employed to improve the chromatographic properties of the analytes.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Autosampler

Derivatization (optional but recommended):

-

Heptafluorobutyric anhydride (B1165640) (HFBA) can be used to derivatize the primary and secondary amine groups of this compound and norpropylhexedrine.

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA. Cap and heat at 70°C for 20 minutes. Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Suggested SIM Ions for this compound and Metabolites (as HFBA derivatives)

| Analyte (HFBA derivative) | Retention Time (min) (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 8.5 | 224 | 126 | 294 |

| Norpropylhexedrine | 8.2 | 210 | 126 | 335 |

| 4-Hydroxypropylhexedrine | 9.1 | 222 | 240 | 308 |

| Cyclohexylacetone | 7.8 | 83 | 55 | 98 |

Note: Retention times and mass spectra will vary depending on the specific instrument and conditions used. It is essential to confirm these with authentic standards.

Conclusion

The metabolism of this compound is a multi-step process involving several Phase I reactions, leading to the formation of distinct metabolites that can be identified and quantified in biological fluids. The methodologies presented in this guide, including liquid-liquid extraction and GC-MS analysis, provide a robust framework for researchers and scientists in the fields of drug development, clinical chemistry, and forensic toxicology. Further research is warranted to fully characterize the enzymes involved in this compound metabolism and to establish definitive quantitative data in various populations. This will enhance the understanding of its pharmacokinetic profile and aid in the interpretation of analytical results in clinical and forensic settings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. poison.org [poison.org]

- 3. fda.gov [fda.gov]

- 4. Intravenous propylhexedrine (Benzedrex®) abuse and sudden death | Semantic Scholar [semanticscholar.org]

- 5. [PDF] Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature | Semantic Scholar [semanticscholar.org]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Propylhexedrine - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis and Structural Elucidation of Levopropylhexedrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropylhexedrine, the levorotatory stereoisomer of propylhexedrine (B1218579), is a sympathomimetic amine utilized primarily as a nasal decongestant. While its pharmacological effects are well-documented, a comprehensive public-domain resource detailing its spectroscopic and structural characterization is lacking. This technical guide provides an in-depth overview of the analytical techniques employed in the structural elucidation of this compound. It includes a summary of expected spectroscopic data, detailed experimental protocols for key analytical methods, and logical workflows for its characterization. The spectroscopic data presented is primarily for the racemic mixture, propylhexedrine, as the individual enantiomers are indistinguishable by standard NMR, IR, and MS techniques. Chiral separation or synthesis methods would be required for the isolated analysis of this compound.

Chemical Structure and Properties

This compound, chemically known as (S)-1-cyclohexyl-N-methylpropan-2-amine, is a chiral compound with the molecular formula C₁₀H₂₁N and a molar mass of 155.28 g/mol .[1] It is the more biologically active isomer of propylhexedrine.[1] The structure features a cyclohexane (B81311) ring attached to a propane (B168953) backbone with a secondary amine functionality.

Key Structural Features:

-

Chiral Center: The carbon atom at the second position of the propane chain (C2) is a chiral center.

-

Cyclohexyl Group: An alicyclic, non-aromatic ring.

-

Secondary Amine: The nitrogen atom is bonded to a methyl group and the propane chain.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for propylhexedrine, which is representative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Propylhexedrine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 - 2.9 | m | 1H | CH-NH |

| ~2.4 | s | 3H | N-CH₃ |

| ~1.6 - 1.8 | m | 5H | Cyclohexyl-H |

| ~1.1 - 1.4 | m | 2H | CH₂ |

| ~1.0 | d | 3H | C-CH₃ |

| ~0.8 - 1.0 | m | 6H | Cyclohexyl-H |

Table 2: Predicted ¹³C NMR Spectral Data for Propylhexedrine

| Chemical Shift (δ) ppm | Assignment |

| ~58 | CH-NH |

| ~42 | CH₂ |

| ~36 | Cyclohexyl-CH |

| ~34 | N-CH₃ |

| ~33 | Cyclohexyl-CH₂ |

| ~27 | Cyclohexyl-CH₂ |

| ~26 | Cyclohexyl-CH₂ |

| ~15 | C-CH₃ |

Note: The predicted NMR data is based on computational models and may vary slightly from experimental values.

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragmentation Data for Propylhexedrine

| m/z | Relative Intensity | Proposed Fragment |

| 155 | Low | [M]⁺ (Molecular Ion) |

| 58 | High | [C₃H₈N]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 59 | Moderate | [C₃H₉N]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Data is based on publicly available mass spectra for propylhexedrine.[2]

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Propylhexedrine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Medium | N-H stretch (secondary amine) |

| ~2850 - 2950 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (methylene and methyl) |

| ~1100 | Medium | C-N stretch |

Note: As a secondary amine, propylhexedrine will exhibit a single N-H stretching band in the IR spectrum.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this volatile compound.

-

-

GC-MS Parameters:

-

GC Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Structural Elucidation Logic

The structural elucidation of this compound follows a logical progression, integrating data from multiple spectroscopic techniques.

-

Mass Spectrometry provides the molecular weight of the compound, which in conjunction with the nitrogen rule (an odd molecular weight suggests an odd number of nitrogen atoms), gives the molecular formula.

-

Infrared Spectroscopy identifies the key functional groups, such as the N-H bond of the secondary amine and the C-H bonds of the aliphatic structure.

-

¹H and ¹³C NMR Spectroscopy provide detailed information about the carbon-hydrogen framework. ¹H NMR shows the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR indicates the number of different types of carbon atoms.

-

Integration of Data: By combining the information from all three techniques, a definitive structure can be proposed and confirmed.

Conclusion

The spectroscopic analysis and structural elucidation of this compound are straightforward using standard analytical techniques. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols necessary for its characterization. For the specific analysis of the levo isomer, chiral separation techniques coupled with spectroscopic analysis would be necessary. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development.

References

Physicochemical Properties of Levopropylhexedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of levopropylhexedrine hydrochloride. The information herein is intended to support research, development, and analytical activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key characterization experiments.

Introduction

This compound, the levorotatory isomer of propylhexedrine, is a volatile sympathomimetic amine.[1][2] It is the more biologically active isomer of the two enantiomers.[1][2] Due to the volatility of the freebase, it is commonly prepared as a hydrochloride salt to improve its stability.[1][2] this compound hydrochloride is a crystalline solid.[1][3] This document focuses on the essential physicochemical characteristics of this salt form.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound hydrochloride.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁N · HCl | [3] |

| Molecular Weight | 191.74 g/mol | [4][5][6] |

| CAS Number | 1007-33-6 | [3][4][5] |

Table 1: General Properties of this compound Hydrochloride

| Solvent | Solubility | Reference |

| Water | Readily soluble | [4] |

| Ethanol | 20 mg/mL | [3][7] |

| Chloroform | Soluble | [4] |

| Diethyl Ether | Sparingly soluble | [4] |

| Dimethylformamide (DMF) | 20 mg/mL | [3][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [3][7] |

| Methanol | 1 mg/mL | [3][7] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [3][7] |

Table 2: Solubility of this compound Hydrochloride

| Property | Value | Notes | Reference |

| Melting Point | 127.0 °C | This value is reported for the racemic mixture, DL-Propylhexedrine hydrochloride. The melting point of the pure this compound enantiomer may differ. | [5] |

| pKa | Not explicitly found | As an amine hydrochloride, the pKa will be in the acidic range, corresponding to the dissociation of the protonated amine. |

Table 3: Thermal and Acid-Base Properties

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amine hydrochloride salts like this compound hydrochloride are outlined below.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry this compound hydrochloride powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination

The solubility of this compound hydrochloride in various solvents can be determined using the equilibrium solubility method.

Protocol:

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound hydrochloride in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the dissolved salt in the solvent (e.g., in mg/mL or g/100 mL).

pKa Determination

The acid dissociation constant (pKa) of this compound hydrochloride, which corresponds to the pKa of its conjugate acid (the protonated amine), can be determined by potentiometric titration.

Protocol:

-

Sample Preparation: A known weight of this compound hydrochloride is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Visualizations

Proposed Signaling Pathway

Propylhexedrine acts as a norepinephrine-dopamine releasing agent.[4] This is believed to occur through its interaction with Trace Amine-Associated Receptor 1 (TAAR1) and subsequent reversal of the direction of flow of monoamine transporters.[4]

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of an amine hydrochloride salt like this compound hydrochloride.

Caption: Workflow for physicochemical characterization.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Propylhexedrine hydrochloride | 1007-33-6 | Benchchem [benchchem.com]

- 5. DL-Propylhexedrine hydrochloride | 1007-33-6 | FP27235 [biosynth.com]

- 6. medkoo.com [medkoo.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

From Racemic Mixture to a Refined Agent: The Historical and Technical Development of Levopropylhexedrine from Benzedrex

For Immediate Release

Shanghai, China – December 15, 2025 – This technical guide explores the historical context and scientific evolution of levopropylhexedrine, the levorotatory isomer of propylhexedrine (B1218579), from its origins within the racemic mixture used in the over-the-counter nasal decongestant, Benzedrex. Developed as a safer alternative to amphetamine, the story of this compound is one of pharmacological refinement, seeking to isolate and enhance therapeutic effects while minimizing undesirable actions. This paper will delve into the timeline of its development, the comparative pharmacology of the isomers, and the experimental methodologies that underpinned this scientific journey.

Introduction: A Safer Alternative to Amphetamine

The history of propylhexedrine begins with the need to find a substitute for amphetamine in nasal inhalers.[1][2] In the 1940s, amphetamine was the active ingredient in the popular Benzedrine® inhaler, but its potential for abuse and stimulant effects became a significant concern.[1][2] This led Smith, Kline & French to develop propylhexedrine, a structural analog of methamphetamine, which was introduced in 1949 under the brand name Benzedrex.[2][3] Propylhexedrine was designed to retain the vasoconstrictive properties necessary for a nasal decongestant while having a significantly lower central nervous system stimulant effect.[4]

Benzedrex contains a racemic mixture of the two stereoisomers of propylhexedrine: (S)-(+)-propylhexedrine (this compound) and (R)-(-)-propylhexedrine (dextropropylhexedrine).[3] It is generally understood in pharmacology that different stereoisomers of a chiral drug can have distinct pharmacological activities. This principle prompted further investigation into the individual properties of the propylhexedrine enantiomers.

The Emergence of this compound: A Focus on Targeted Action

While Benzedrex utilized the racemic mixture, subsequent research and development led to the isolation and investigation of the individual enantiomers. The (S)-isomer, this compound, was identified as the more biologically active of the two.[3] This discovery paved the way for its use in other therapeutic contexts.

Notably, by 1965, this compound was incorporated into the anticonvulsant preparation Maliasin (barbexaclone), a salt of phenobarbital (B1680315) and this compound.[3] In this formulation, this compound was included to counteract the sedative effects of the barbiturate (B1230296) phenobarbital.[3] This application highlights the recognition of this compound's distinct pharmacological profile, specifically its central nervous system stimulating properties, albeit weaker than amphetamine.

Comparative Pharmacology: Dissecting the Isomers

The primary mechanism of action for propylhexedrine as a nasal decongestant is its agonist activity at α-adrenergic receptors in the vascular smooth muscle of the nasal mucosa.[3][5] This action leads to vasoconstriction, reducing swelling and nasal congestion.[3] While direct comparative quantitative data on the vasoconstrictor and adrenergic receptor binding affinities of the individual propylhexedrine enantiomers is not extensively available in publicly accessible literature, the established use of this compound as the more active isomer suggests a higher affinity and/or efficacy at the target receptors.

It is known that stereoselectivity is a critical factor in the interaction of sympathomimetic amines with adrenergic receptors.[6] For many chiral adrenergic agonists, one enantiomer exhibits significantly greater potency than the other.[6] The logical progression of drug development would have involved separating the enantiomers and testing their individual activities to identify the eutomer (the more active isomer).

Table 1: Postulated Comparative Adrenergic Activity of Propylhexedrine Isomers

| Isomer | Postulated Relative α-Adrenergic Agonist Activity | Rationale |

| This compound (S)-isomer | Higher | Identified as the more biologically active isomer and used in other pharmaceutical preparations for its stimulant effects.[3] |

| Dextropropylhexedrine (R)-isomer | Lower | Generally considered the less active isomer. |

| Racemic Propylhexedrine | Intermediate | A 1:1 mixture of the two isomers. |

Experimental Protocols for Isomer Evaluation

The differentiation of the pharmacological activities of propylhexedrine isomers would have necessitated a series of well-defined experimental protocols. These would have included methods for chiral separation, in vitro receptor binding assays, and in vitro or in vivo functional assays to assess vasoconstrictor activity.

Chiral Separation of Propylhexedrine Enantiomers

The first critical step is the resolution of the racemic propylhexedrine mixture into its individual enantiomers. Common techniques for this include:

-

Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. The individual enantiomers are then recovered by treating the separated salts with a base.

-

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to differentially retain the enantiomers, allowing for their separation and quantification.

In Vitro Adrenergic Receptor Binding Assays

To determine the affinity of each isomer for adrenergic receptors, competitive radioligand binding assays would be employed.

-

Objective: To quantify the binding affinity (Ki) of this compound and dextropropylhexedrine for α-adrenergic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Isolation of cell membranes expressing the target adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C).

-

Radioligand: Use of a radiolabeled antagonist with high affinity for the receptor (e.g., [³H]-prazosin for α1 receptors).

-

Competition Assay: Incubation of the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (this compound, dextropropylhexedrine, or racemic propylhexedrine).

-

Separation and Counting: Separation of bound and free radioligand by rapid filtration, followed by quantification of the bound radioactivity using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Vasoconstriction Assay

Functional assays are essential to determine the efficacy of the isomers in producing a physiological response. An in vitro vasoconstriction assay using isolated arterial tissue is a standard method.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and dextropropylhexedrine in inducing vasoconstriction.

-

Methodology:

-

Tissue Preparation: Isolation of arterial rings (e.g., from rabbit aorta or human nasal turbinate tissue) and mounting them in an organ bath containing a physiological salt solution.

-

Contraction Measurement: The arterial rings are connected to an isometric force transducer to measure changes in tension (contraction).

-

Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of the test compounds are added to the organ bath, and the resulting contraction is recorded.

-

Data Analysis: Concentration-response curves are plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are calculated.

-

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. poison.org [poison.org]

- 3. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 4. Intravenous abuse of propylhexedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indication-specific dosing for Benzedrex (propylhexedrine), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Chiral Separation of Propylhexedrine Enantiomers by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylhexedrine (B1218579) is a sympathomimetic amine utilized primarily as a nasal decongestant. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-propylhexedrine. The stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of a robust analytical method for the separation and quantification of propylhexedrine enantiomers is critical for quality control, pharmacokinetic studies, and regulatory compliance.

This document provides a detailed protocol for the chiral separation of propylhexedrine enantiomers using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodology is based on established principles for the separation of chiral amines and related compounds.

Experimental Protocols

Sample Preparation

For analysis of a propylhexedrine drug substance, a straightforward "dilute and shoot" method is typically sufficient.[1]

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of racemic propylhexedrine reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 1 mg/mL.

-

Sonication may be used to ensure complete dissolution.

-

-

Sample Solution Preparation:

-

Accurately weigh and prepare the sample containing propylhexedrine in the same manner as the standard solution to achieve a similar final concentration.

-

Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

-

HPLC System and Conditions

The selection of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation.[2] For basic amines like propylhexedrine, macrocyclic glycopeptide and polysaccharide-based CSPs are highly effective.[3][4] The following conditions are recommended as a starting point for method development.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV detector. |

| Chiral Column | Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm (Vancomycin-based CSP) |

| Mobile Phase | Methanol / Acetic Acid / Ammonium (B1175870) Hydroxide (99.8:0.1:0.01, v/v/v)[5] |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Note: The mobile phase additives (acetic acid and ammonium hydroxide) are crucial for achieving good peak shape and resolution for basic analytes like propylhexedrine on this type of column.[3]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of propylhexedrine enantiomers based on the proposed HPLC-UV method. These values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.